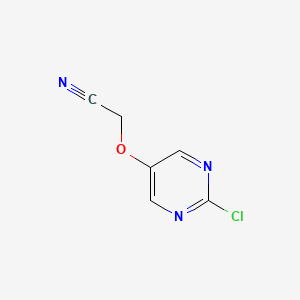
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is complex, contributing to its diverse applications in the field. The molecule consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Complex Compounds : 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is used in synthesizing various complex compounds. For instance, it is involved in the synthesis of arylpyrazino[1,2-a]pyrimidine-4-ylidene acetonitriles and cyanomethyl appended pyrimidines, as demonstrated by Pratap et al. (2007) in their study on base-catalyzed ring transformation of functionalized 2H-pyran-2-ones (Pratap, Kushwaha, Goel, & Ram, 2007).
Preparation of Bioactive Compounds : This chemical is integral in preparing compounds with potential biological properties. Jansa et al. (2011) explored its use in preparing polysubstituted pyrimidinylphosphonic and 1,3,5-triazinylphosphonic acids with anti-influenza activity (Jansa, Hradil, Baszczyňski, Dračínský, Klepetářová, Holý, Balzarini, & Janeba, 2011).
Electrochemical Studies : Memarian et al. (2011) conducted voltammetric studies on 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides in acetonitrile, elucidating the impact of various substituents on the oxidation potential of such compounds (Memarian, Soleymani, Sabzyan, Bagherzadeh, & Ahmadi, 2011).
Chemical Structure and Interactions
Crystal Structure Analysis : The study of the crystal structures of compounds related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile provides insights into their chemical interactions and properties. For example, the work of Amankrah et al. (2021) on the crystal structure of syn-isomer of 2,6-Dichlorophenyl-cyanoxime reveals complex molecular arrangements and potential for Carbonyl Reductase inhibition (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).
Chemical Reactions and Bonding : The study by Trilleras et al. (2008) on the hydrogen-bonded structures formed by cyanoacetylation of pyrimidines demonstrates the diverse aggregation forms that can arise from small changes in molecular structure (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Applications in Synthesis and Characterization
Synthesis of Heterocyclic Compounds : El‐Mekabaty (2015) utilized 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound related to 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile, to synthesize various heterocycles with antioxidant activity, highlighting its role in creating biologically active compounds (El‐Mekabaty, 2015).
Photophysical Properties Study : Piguet et al. (1996) investigated the segmental ligand 2-{6-[N,N-diethylcarbamoyl]pyridin-2-yl}-1,1‘-dimethyl-5,5‘-methylene-2‘-(5-methylpyridin-2-yl)bis[1H-benzimidazole] in acetonitrile, illustrating the complex interactions and luminescence properties in heterodinuclear complexes (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloropyrimidin-5-yl)oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-5(4-10-6)11-2-1-8/h3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDYQZMTGZYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

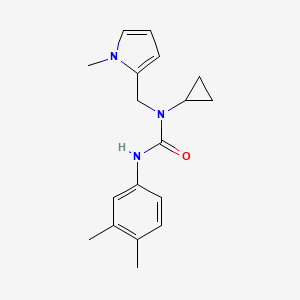
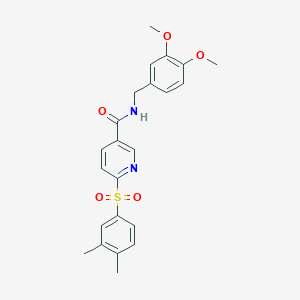
![Methyl 2-amino-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2356470.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)
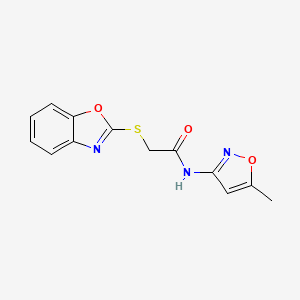
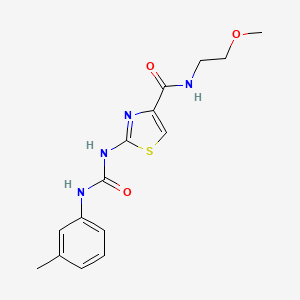
![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)

![2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2356479.png)

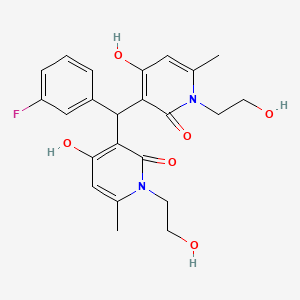
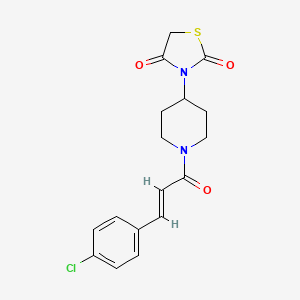
![7-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356487.png)